molecular formula C28H19Cl2N3O2S B11769594 N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11769594
M. Wt: 532.4 g/mol
InChI Key: CENARPUNEUROBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . This process involves several key steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired thieno[2,3-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit C-terminal hydrolase L1 (UCH-L1), which is involved in the regulation of protein degradation . This inhibition can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Properties

Molecular Formula

C28H19Cl2N3O2S

Molecular Weight

532.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H19Cl2N3O2S/c1-15(34)18-3-2-4-21(13-18)32-27(35)26-25(31)24-22(16-5-9-19(29)10-6-16)14-23(33-28(24)36-26)17-7-11-20(30)12-8-17/h2-14H,31H2,1H3,(H,32,35)

InChI Key

CENARPUNEUROBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.